molecular formula C10H18N2O2 B1487940 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine CAS No. 1494802-48-0

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine

Cat. No. B1487940
M. Wt: 198.26 g/mol
InChI Key: MYFDICXWQRCHJG-UHFFFAOYSA-N
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Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Synthesis Analysis

There have been remarkable advances in the chemistry and reactivity of azetidines . The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines have been the focus of recent research .


Molecular Structure Analysis

Azetidines are four-membered heterocycles . They are more stable than related aziridines due to their ring strain .


Chemical Reactions Analysis

The reactivity of azetidines can be triggered under appropriate reaction conditions . They have been used in various reactions due to their unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines depend on their ring strain and stability .

Scientific Research Applications

Synthesis of Azetidines and Pyrrolidines Another research focus has been on the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. This approach allows for the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, depending on the reaction conditions. The method demonstrates the versatility of azetidines as intermediates for synthesizing various nitrogen-containing heterocycles, providing valuable building blocks for further chemical transformations (Medjahdi et al., 2009).

Cobalt Carbonyl Catalyzed Carbonylation The cobalt carbonyl catalyzed carbonylation of azetidines, including potentially 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine, has been investigated for the synthesis of pyrrolidinones. This method showcases high yields and regioselectivity, illustrating the synthetic utility of azetidines in accessing a variety of functionalized heterocycles. The process highlights the potential of using azetidines in the development of novel synthetic routes towards complex molecular architectures (Roberto & Alper, 1989).

Future Directions

There have been recent advances in the chemistry and reactivity of azetidines, and future research will likely continue to explore these areas . Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

azetidin-3-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-14-7-8-2-3-12(6-8)10(13)9-4-11-5-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFDICXWQRCHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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